molecular formula C15H13FO2 B13038794 2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde

2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde

Cat. No.: B13038794
M. Wt: 244.26 g/mol
InChI Key: JSCIEHPKKHQMJO-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 5-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the fluorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: 2-((2-Fluorobenzyl)oxy)-5-methylbenzoic acid.

    Reduction: 2-((2-Fluorobenzyl)oxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic or electrophilic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
  • 2-((2-Fluorobenzyl)oxy)benzaldehyde
  • (2R)-2-{[(2-Fluorobenzyl)oxy]methyl}oxirane

Uniqueness

2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both a fluorobenzyl group and a methyl group on the benzaldehyde core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[(2-fluorophenyl)methoxy]-5-methylbenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-11-6-7-15(13(8-11)9-17)18-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3

InChI Key

JSCIEHPKKHQMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2F)C=O

Origin of Product

United States

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